1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

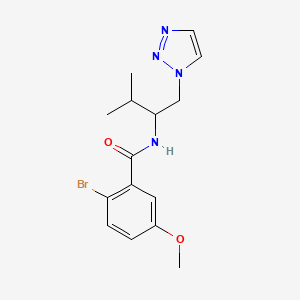

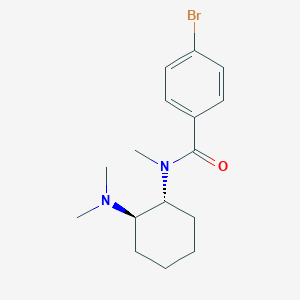

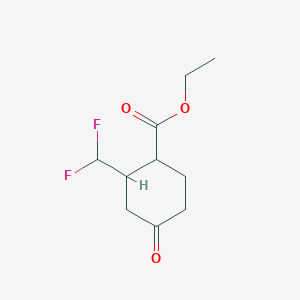

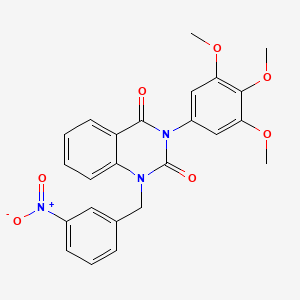

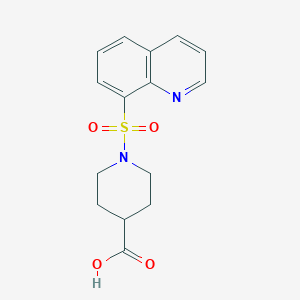

“1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C15H16N2O4S . It has a molecular weight of 320.36 . This compound is related to isonipecotic acid, a heterocyclic compound that acts as a GABA A receptor partial agonist .

Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, a quinoline moiety, a sulfonyl group, and a carboxylic acid group . Detailed structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

Piperidines, including “this compound”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.427±0.06 g/cm3 and a predicted boiling point of 570.0±60.0 °C . It should be stored in a dry place at room temperature .Scientific Research Applications

Antibacterial Agents

A series of compounds utilizing the quinolone core, specifically 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, which were modified by introducing various 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine moieties, demonstrated significant antibacterial activity. This includes efficacy against both quinolone-susceptible and multidrug-resistant strains, such as Staphylococcus aureus and Staphylococcus epidermidis, comparing favorably with known antibiotics like ciprofloxacin and vancomycin (Huang et al., 2010).

Antimicrobial Evaluation

Novel fluoroquinolone derivatives, synthesized with the integration of 1-ethyl-6,8-difluoro-4-oxo-7(4-aryl piperazin-1-yl) and 1-ethyl-6,8-difluoro-4-oxo-7(4-piperidin-1-yl) 1,4-dihydro-quinoline-3-carboxylic acid derivatives, exhibited promising antimicrobial activities. The compounds were evaluated using the microbroth dilution technique against bacterial and fungal pathogens, including Candida albicans and Cryptococcus neoformans, indicating potential as antimicrobial agents (Srinivasan et al., 2010).

Synthesis and Activity of Antimicrobial Compounds

New antimicrobial compounds, including (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones and their pyrrolidin-1-yl counterparts, were synthesized using ultrasound and microwave irradiation. These compounds showed good antimicrobial activity against a range of bacterial and fungal strains, illustrating the potential of quinoline derivatives in developing new antimicrobial agents (Ashok et al., 2014).

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of new synthesis methods and the discovery of new biological activities of piperidine derivatives, including “1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid”, are important future directions in this field .

properties

IUPAC Name |

1-quinolin-8-ylsulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c18-15(19)12-6-9-17(10-7-12)22(20,21)13-5-1-3-11-4-2-8-16-14(11)13/h1-5,8,12H,6-7,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPDGFOSOHNQBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49726761 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2868428.png)